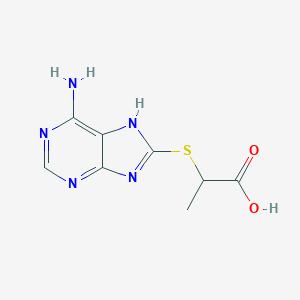

2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

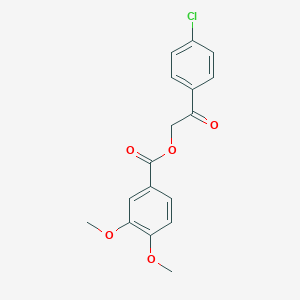

“2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is a chemical compound with the molecular formula C8H9N5O2S . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is 1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is 239.25 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid is a compound that, due to its unique structure, has the potential for various applications in scientific research. While the specific research on this compound is limited, understanding its structure suggests it could be involved in nucleotide synthesis or modification processes, given its purine base analog structure. This review will explore general applications of similar compounds in scientific research, focusing on their roles in biological studies and the development of therapeutic agents.

Role in Biological Studies

Compounds with a purine base, similar to 2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid, are crucial in the study of nucleic acid processes, including DNA and RNA synthesis and repair mechanisms. For instance, analogs of purine and pyrimidine have been extensively studied for their roles in interfering with nucleic acid processes, providing insights into cellular replication, transcription, and translation mechanisms. These studies are vital for understanding fundamental biological processes and disease mechanisms at the molecular level (Saini & Keum, 2018)[https://consensus.app/papers/omega3-omega6-polyunsaturated-acids-dietary-sources-saini/e035939123975ef29b9d1aaafa36d73e/?utm_source=chatgpt].

Development of Therapeutic Agents

The structural analogs of nucleotides, including purine derivatives, are of significant interest in the development of therapeutic agents, particularly as antiviral, anticancer, and immunosuppressive drugs. By mimicking the structure of nucleotides, these compounds can inhibit enzymes involved in nucleic acid synthesis or act as false substrates, leading to the termination of DNA or RNA chains during replication or transcription. This mechanism is fundamental in the design of drugs targeting rapidly dividing cancer cells or viral replications, such as nucleoside analogs used in chemotherapy and antiviral treatments (Bhatia & Yang, 2017)[https://consensus.app/papers/production-acids-status-future-perspectives-bhatia/e15edc9d83c05e7fb8ebdeb529734a6d/?utm_source=chatgpt].

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWQVAHCSWZSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400247.png)

![ethyl 4-[1-(4-fluorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B400257.png)

![N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B400259.png)

![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B400260.png)

![4-[2,4-bisnitro-3,6-bis(4-methoxyanilino)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B400262.png)

![4-[4-(heptyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400263.png)